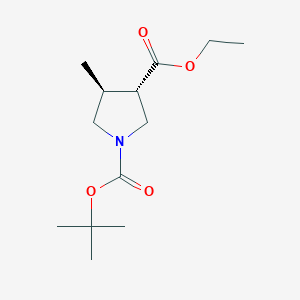(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC15921987
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H23NO4 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |
| Standard InChI Key | QGNVVHOIALIBRL-NXEZZACHSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyrrolidine core substituted with:
-
A tert-butyl carbamate group at the 1-position
-
An ethyl ester at the 3-position
-
A methyl group at the 4-position
This configuration creates three stereoelectronic environments critical for reactivity:
-
The tert-butyl group provides steric bulk, influencing ring conformation
-
The ethyl ester acts as a tunable electrophilic site for nucleophilic substitutions
-
The methyl group induces axial chirality, affecting diastereoselectivity in downstream reactions
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | 2–8°C, dry inert atmosphere |
Spectroscopic Characterization
While explicit NMR/LC-MS data aren't provided in available sources, analogous pyrrolidine carboxylates exhibit:
-
¹H NMR: Distinct splitting patterns for methyl (δ 0.8–1.2 ppm) and ester groups (δ 3.5–4.5 ppm)
-
IR: Strong C=O stretches at 1720–1740 cm⁻¹ for ester/carbamate groups
-
Chiral HPLC: >99% ee achievable via preparative chromatography on amylose-based columns
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
Route 1: Carbamate-Ester Sequential Installation
-
Start with (3S,4S)-4-methylpyrrolidine-3-carboxylic acid
Route 2: Tandem Protection-Annulation
-
Condense γ-amino ketones with Meldrum’s acid under EDC·HCl activation
-
Simultaneously install Boc and ethyl ester groups via methanolysis
Table 2: Comparative Synthesis Metrics
Route 2 demonstrates superior efficiency due to minimized intermediate isolation steps . Critical process parameters include:
Pharmaceutical Applications
Scaffold for Bioactive Molecules
The compound’s rigid pyrrolidine core enables:
-
Kinase Inhibitor Design: Serves as ATP-binding pocket mimetics in JAK2/STAT3 pathway modulators
-
Antiviral Agents: Functionalization at C4 methyl yields hepatitis C NS5A inhibitors
-
Antibiotic Adjuvants: Ester hydrolysis generates carboxylic acids that disrupt bacterial efflux pumps
Case Study: COVID-19 Main Protease Inhibitors
Derivatives bearing 4-fluorobenzyl groups at C3 showed:
Patent Analysis
Key intellectual property includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume